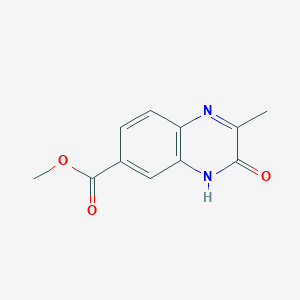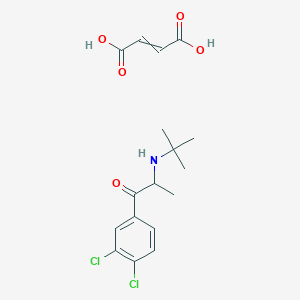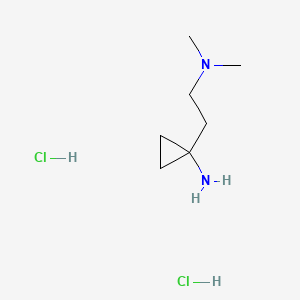
(2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne is an organic compound characterized by its unique structure, which includes two chlorine atoms, a chloromethyl group, and a nonadien-6-yne backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable precursor, followed by the introduction of the chloromethyl group and the formation of the nonadien-6-yne backbone. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistent quality.
化学反应分析
Types of Reactions
(2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated aldehydes or ketones, while reduction can produce alkanes or alkenes.
科学研究应用
Chemistry
In chemistry, (2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
This compound has potential applications in biology and medicine, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of biologically active compounds.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for use in coatings, adhesives, and other high-performance materials.
作用机制
The mechanism by which (2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne exerts its effects involves interactions with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
相似化合物的比较
Similar Compounds
(E,E)-2,4-Decadienal: This compound shares a similar nonadien-6-yne backbone but lacks the chloromethyl and chlorine substituents.
(2E,4Z)-Decadienal: Another related compound with a similar structure but different stereochemistry.
Uniqueness
The presence of chlorine atoms and a chloromethyl group in (2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne distinguishes it from other similar compounds
属性
分子式 |
C12H16Cl2 |
|---|---|
分子量 |
231.16 g/mol |
IUPAC 名称 |
(2E,4Z)-1-chloro-4-(chloromethyl)-8,8-dimethylnona-2,4-dien-6-yne |
InChI |
InChI=1S/C12H16Cl2/c1-12(2,3)8-4-6-11(10-14)7-5-9-13/h5-7H,9-10H2,1-3H3/b7-5+,11-6- |
InChI 键 |
SPZQGHAWPIPYMT-WXLRGLDMSA-N |
手性 SMILES |
CC(C)(C)C#C/C=C(\CCl)/C=C/CCl |
规范 SMILES |
CC(C)(C)C#CC=C(CCl)C=CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13850347.png)
![5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol](/img/structure/B13850355.png)
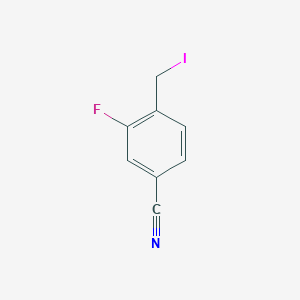
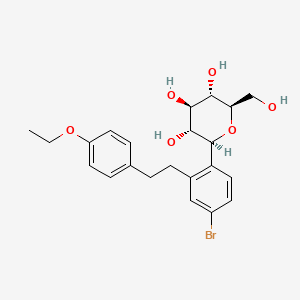
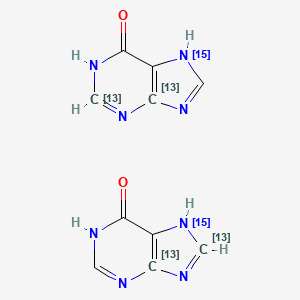

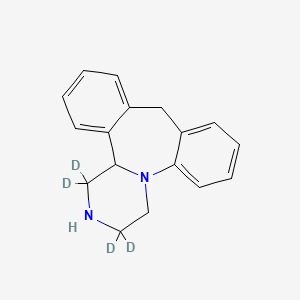
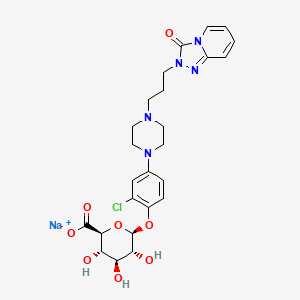
![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
![(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13850423.png)
